molecular formula C16H10FN3O B5516143 5-Acetyl-2-fluoroindolo[2,3-b]quinoxaline

5-Acetyl-2-fluoroindolo[2,3-b]quinoxaline

Cat. No.: B5516143
M. Wt: 279.27 g/mol
InChI Key: OBTLGGGHHWLVPT-UHFFFAOYSA-N
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Description

5-Acetyl-2-fluoroindolo[2,3-b]quinoxaline is a useful research compound. Its molecular formula is C16H10FN3O and its molecular weight is 279.27 g/mol. The purity is usually 95%.
The exact mass of the compound 6-acetyl-9-fluoro-6H-indolo[2,3-b]quinoxaline is 279.08079011 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Agent and DNA Binding

6-acetyl-9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives have been studied for their potential as antitumor agents. Their in vitro antitumor activities were evaluated against various cancer cell lines, including MCF-7, HeLa, and A549. These compounds exhibit increased DNA binding affinity, serving as intercalators, which is crucial for their antitumor activity. The introduction of a fluorine atom and positive charges at specific positions in the compound has been shown to enhance this activity (Gu et al., 2017).

Synthesis Techniques

The synthesis techniques for creating 6-acetyl-9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives have been explored extensively. Research has focused on high-yield synthesis methods using various reactants and catalysts. These methods are essential for producing these compounds efficiently for further study and potential applications (Shibinskaya et al., 2012).

Optical and Electronic Properties

Triarylamines based on 6H-indolo[2,3-b]quinoxaline have been synthesized and analyzed for their optical absorption and emission spectra, electrochemical behavior, and thermal studies. These compounds show potential in applications requiring specific optical and electronic properties, like in the development of new dyes and electronic materials (Thomas & Tyagi, 2010).

Pharmacological Activities

6H-indolo[2,3-b]quinoxaline derivatives exhibit a range of pharmacological activities, predominantly through DNA intercalation. The thermal stability of complexes formed with DNA is a critical factor in determining their effectiveness in anticancer, antiviral, and other activities. The orientation of side chains and substituents plays a significant role in these activities (Moorthy et al., 2013).

Antimicrobial Properties

Some novel derivatives of 6H-indolo[2,3-b]quinoxaline have been synthesized and evaluated for their antimicrobial activity. These compounds have shown effectiveness against various bacterial and fungal species, highlighting their potential in developing new antimicrobial agents (Padmini et al., 2015).

Anion Sensing

Indoloquinoxaline derivatives have been investigated for their ability to sense specific anions, such as fluoride and acetate. The unique structural properties of these compounds enable them to interact selectively with these anions, which could be utilized in chemical sensing applications (Wang et al., 2008).

Mechanism of Action

The mechanism of pharmacological action exerted by these compounds is predominantly DNA intercalation . This means that these compounds can insert themselves between the base pairs in the DNA double helix, which can interfere with the normal functioning of the DNA molecule.

Properties

IUPAC Name

1-(9-fluoroindolo[3,2-b]quinoxalin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3O/c1-9(21)20-14-7-6-10(17)8-11(14)15-16(20)19-13-5-3-2-4-12(13)18-15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTLGGGHHWLVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)F)C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.